1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-phenylurea
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Overview
Description
1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-phenylurea is a chemical compound with potential applications in scientific research. It is a pyrazine-based compound that has been synthesized in the laboratory and studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
Several studies focus on the synthesis and characterization of pyrazole, furan, and pyran derivatives, highlighting their importance in developing heterocyclic compounds with potential applications in various fields. For example, the synthesis of pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds from furan-2,3-diones demonstrates the versatility of these heterocycles as building blocks for more complex structures (Ilhan, Sarıpınar, & Akçamur, 2005). Another example is the development of Schiff bases of chitosan based on heterocyclic moieties, which were synthesized and evaluated for their antimicrobial activity, showcasing the potential of these compounds in biomedical applications (Hamed et al., 2020).
Biological Evaluation
The antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties underlines the potential therapeutic applications of these compounds. The study by Hamed et al. (2020) provides insight into the relationship between the structural features of these compounds and their biological activity, highlighting the significance of the heterocyclic moiety in determining their efficacy against various microbial strains.
Theoretical Calculations and Reaction Mechanisms
Theoretical calculations and studies on the reaction mechanisms of pyrazole derivatives offer valuable insights into the chemical behavior and potential applications of these compounds. For instance, the synthesis and theoretical calculations of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives from furan-2,3-dione illustrate the chemical versatility and potential utility of these compounds in synthesizing new heterocyclic structures with desirable properties (Yıldırım & Kandemirli, 2005).
Applications in Seed Germination and Plant Growth
Research on the synthesis of the seed germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one, identified as a key agent in smoke responsible for promoting the seed germination of a wide range of plant species, exemplifies the ecological and agricultural relevance of furan derivatives. This finding opens up possibilities for utilizing these compounds in enhancing crop yields and managing vegetation in fire-prone ecosystems (Flematti et al., 2005).
Mechanism of Action
Target of Action
Furan derivatives have been found to interact with various targets or receptors in the body like mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it would affect. Based on the targets of similar compounds, it could potentially affect pathways related to neurotransmission, inflammation, or cell proliferation .
Pharmacokinetics
Furan derivatives are known to improve pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules . .
Properties
IUPAC Name |
1-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-16(20-13-4-2-1-3-5-13)19-10-14-15(18-8-7-17-14)12-6-9-22-11-12/h1-9,11H,10H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRBLLOURGYCTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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